molecular formula C23H26N4O4S B11622669 3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide

3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide

Cat. No.: B11622669
M. Wt: 454.5 g/mol
InChI Key: QGVUHBIEZKIXKX-UHFFFAOYSA-N
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Description

3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is a complex organic compound that features a benzisothiazole ring, a benzoyl group, and a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Hydrazino Group: The hydrazino group is formed by reacting the benzisothiazole derivative with hydrazine hydrate under reflux conditions.

    Coupling with Cyclohexylpropanamide: The final step involves coupling the hydrazino derivative with cyclohexylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzoyl and benzisothiazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its benzisothiazole moiety.

    Materials Science: The compound could be used in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: It may find applications as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzisothiazole ring is known to interact with biological macromolecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol
  • 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
  • Benzisothiazolinone

Uniqueness

3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is unique due to its combination of a benzoyl group, a benzisothiazole ring, and a cyclohexylpropanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-[benzamido-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-cyclohexylpropanamide

InChI

InChI=1S/C23H26N4O4S/c28-21(24-18-11-5-2-6-12-18)15-16-27(25-23(29)17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)32(30,31)26-22/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,24,28)(H,25,29)

InChI Key

QGVUHBIEZKIXKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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